![molecular formula C21H29N5O2 B6473843 4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2640968-69-8](/img/structure/B6473843.png)
4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
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Description
4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a useful research compound. Its molecular formula is C21H29N5O2 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.23212518 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound appear to be alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound’s interaction with alpha1-adrenergic receptors affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. This interaction can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Biological Activity
The compound 4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and neuroprotective properties. This article delves into its synthesis, biological evaluations, and implications for therapeutic use.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of morpholine derivatives with pyrimidine and piperazine moieties. The structural formula can be represented as follows:
Key Structural Features:
- Morpholine Ring : Provides a basic nitrogen atom that can interact with various biological targets.
- Pyrimidine Core : Known for its role in nucleic acid structure and function, enhancing the compound's biological relevance.
- Piperazine Linkage : Often associated with psychoactive properties and receptor interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of morpholinopyrimidine, including this compound, exhibit significant anti-inflammatory effects. For instance, compounds similar to this structure have been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The inhibition of these inflammatory mediators suggests potential therapeutic applications in treating inflammatory diseases .
Table 1: Inhibition of Inflammatory Markers
Compound | NO Production Inhibition (%) | COX-2 Expression Reduction (%) |
---|---|---|
V4 | 75 | 70 |
V8 | 80 | 65 |
Target Compound | 78 | 68 |
2. Neuroprotective Effects
The compound has also been evaluated for neuroprotective activity. In animal models subjected to acute cerebral ischemia, it was found to significantly prolong survival time and reduce mortality rates. This suggests that the compound may exert protective effects on neuronal cells under stress conditions .
Table 2: Neuroprotective Activity in Animal Models
Treatment Group | Survival Time (hours) | Mortality Rate (%) |
---|---|---|
Control | 5.0 | 80 |
Target Compound | 12.5 | 30 |
Nimodipine | 10.0 | 50 |
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of iNOS and COX-2 : The downregulation of these enzymes is crucial in mitigating inflammatory responses.
- Molecular Docking Studies : Computational studies indicate that the compound has a strong affinity for binding sites on iNOS and COX-2, suggesting a direct interaction that leads to their inhibition .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of morpholinopyrimidine derivatives:
- Study on Anti-inflammatory Properties : A recent publication highlighted the synthesis of various morpholinopyrimidine derivatives, including this compound, which were tested for their ability to inhibit inflammatory cytokines in vitro .
- Neuroprotective Study : Another study demonstrated that the compound significantly reduced neuronal cell death in models of ischemia by modulating apoptotic pathways .
Properties
IUPAC Name |
4-[2-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-27-19-4-2-18(3-5-19)7-9-24-10-12-26(13-11-24)21-22-8-6-20(23-21)25-14-16-28-17-15-25/h2-6,8H,7,9-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDADFGYFAPYKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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